5-Chloro-1,1-difluoroindan

Description

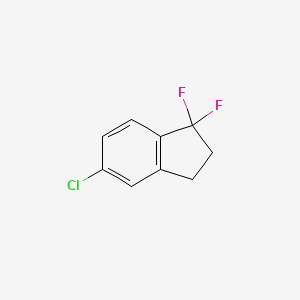

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-3,3-difluoro-1,2-dihydroindene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClF2/c10-7-1-2-8-6(5-7)3-4-9(8,11)12/h1-2,5H,3-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWIHRRQFKNZKHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C1C=C(C=C2)Cl)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClF2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

5-Chloro-1,1-difluoroindan chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and potential synthesis of 5-Chloro-1,1-difluoroindan. Due to the limited availability of specific experimental data for this compound in public literature, this guide also includes relevant information on the synthesis of its precursor, 5-chloro-1-indanone, and general methodologies for the gem-difluorination of ketones. Furthermore, it touches upon the known biological activities of structurally related substituted indan compounds to highlight potential areas of investigation.

Chemical Structure and Properties

This compound is a halogenated derivative of indan. Its core structure consists of a benzene ring fused to a five-membered ring, with a chlorine atom substituted at the fifth position of the aromatic ring and two fluorine atoms attached to the first carbon of the cyclopentane ring.

Chemical Structure:

Table 1: Chemical Identifiers and Molecular Properties

| Property | Value | Source |

| Molecular Formula | C₉H₇ClF₂ | |

| Molecular Weight | 188.60 g/mol | |

| CAS Number | Not available |

Table 2: Predicted Physical Properties

| Property | Predicted Value |

| Melting Point | Data not available |

| Boiling Point | Data not available |

| Density | Data not available |

| Solubility | Data not available |

Synthesis and Reactivity

The direct synthesis of this compound is not explicitly detailed in readily available scientific literature. However, a common and effective method for the synthesis of gem-difluoro compounds is the fluorination of the corresponding ketone. Therefore, a plausible synthetic route would involve the preparation of 5-chloro-1-indanone followed by its gem-difluorination.

Synthesis of 5-Chloro-1-indanone (Precursor)

A patented method for the synthesis of 5-chloro-1-indanone involves a two-step process starting from 3-chlorobenzaldehyde.[1]

Experimental Protocol (based on patent literature): [1]

-

Preparation of 3-chloro-phenylpropionic acid: 3-chlorobenzaldehyde is reacted with propionic acid in the presence of formic acid and diethylamine. The reaction temperature is maintained between 20-150 °C.

-

Friedel-Crafts Acylation: The resulting 3-chloro-phenylpropionic acid undergoes an intramolecular Friedel-Crafts acylation reaction to form 5-chloro-1-indanone. This step is carried out in methylene chloride with zinc chloride as a catalyst, at a temperature ranging from -10 to 80 °C.

Logical Relationship of Precursor Synthesis:

Gem-difluorination of 5-Chloro-1-indanone

The conversion of a ketone to a gem-difluoroalkane is a well-established transformation in organic chemistry. One of the most common reagents for this purpose is diethylaminosulfur trifluoride (DAST).

General Experimental Protocol for Gem-difluorination using DAST:

Caution: Diethylaminosulfur trifluoride (DAST) is a hazardous substance and should be handled with extreme care in a well-ventilated fume hood by trained personnel.

-

The ketone (5-chloro-1-indanone) is dissolved in an appropriate anhydrous solvent (e.g., dichloromethane) in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

-

The solution is cooled to a low temperature (typically 0 °C or -78 °C).

-

Diethylaminosulfur trifluoride (DAST) is added dropwise to the cooled solution.

-

The reaction mixture is stirred at the low temperature for a specified period and then allowed to warm to room temperature.

-

The reaction is carefully quenched by pouring it into a cold saturated aqueous solution of sodium bicarbonate.

-

The organic layer is separated, and the aqueous layer is extracted with the solvent.

-

The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), and the solvent is removed under reduced pressure.

-

The crude product is then purified by a suitable method, such as column chromatography or distillation.

Workflow for the Synthesis of this compound:

Spectral Data

Specific spectral data (NMR, Mass Spectrometry, IR) for this compound are not available in the searched literature. For researchers synthesizing this compound, standard analytical techniques would be required for characterization.

Predicted Spectroscopic Features:

-

¹H NMR: Signals corresponding to the aromatic protons and the methylene protons of the indan core would be expected. The chemical shifts of the aromatic protons will be influenced by the chloro and difluoroindan substituents.

-

¹³C NMR: Resonances for the aromatic carbons, the methylene carbons, and a characteristic triplet for the CF₂ carbon due to C-F coupling would be anticipated.

-

¹⁹F NMR: A singlet would be expected for the two equivalent fluorine atoms.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 188.60 g/mol , along with a characteristic isotopic pattern for the presence of one chlorine atom.

Potential Biological Activities and Applications

While no specific biological studies on this compound have been found, the indanone and substituted indan scaffolds are present in numerous biologically active molecules.[2] This suggests that this compound could be a valuable compound for screening in various biological assays.

Known Activities of Related Indan Derivatives:

-

Anticancer: Various indanone derivatives have been investigated for their anticancer properties.[2]

-

Antimicrobial and Antiviral: The indan moiety is found in compounds with antimicrobial and antiviral activities.[2]

-

Neuroprotective Agents: A prominent example is Donepezil, an acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease, which contains an indanone structure.[2]

-

NHE1 Inhibitors: Substituted indan-1-ylidene aminoguanidine derivatives have been shown to be potent inhibitors of the Na+/H+ exchanger isoform 1 (NHE1), with potential applications in cardiovascular diseases.[3]

The introduction of fluorine atoms can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule, often leading to increased metabolic stability and binding affinity. Therefore, this compound represents an interesting candidate for further investigation in drug discovery programs.

Signaling Pathway Hypothesis:

Given the known activities of related indan compounds, one could hypothesize that this compound might interact with signaling pathways relevant to the aforementioned therapeutic areas. For instance, if it were to exhibit neuroprotective effects, it might modulate pathways involved in neuronal survival or inflammation.

References

- 1. CN104910001A - Synthetic method of 5-chloro-1-indanone - Google Patents [patents.google.com]

- 2. Recent developments in biological activities of indanones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and bioactivity of substituted indan-1-ylideneaminoguanidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis Pathway for 5-Chloro-1,1-difluoroindan: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a viable synthetic pathway for 5-Chloro-1,1-difluoroindan, a halogenated indane derivative with potential applications in pharmaceutical and materials science research. The synthesis is presented as a two-stage process, commencing with the preparation of the key intermediate, 5-chloro-1-indanone, followed by a geminal difluorination reaction. This document provides detailed experimental protocols, summarized quantitative data, and visual representations of the synthetic route and experimental workflows.

Overview of the Synthetic Pathway

The synthesis of this compound is achieved through two primary chemical transformations:

-

Synthesis of 5-Chloro-1-indanone: This initial stage involves the formation of the indanone ring system with a chlorine substituent at the 5-position. Several synthetic routes are available for this intermediate.

-

Geminal Difluorination: The carbonyl group of 5-chloro-1-indanone is subsequently converted into a difluoromethylene group to yield the final product.

Stage 1: Synthesis of 5-Chloro-1-indanone

Multiple synthetic routes to 5-chloro-1-indanone have been reported. The selection of a specific route may depend on factors such as starting material availability, scalability, and environmental considerations.

Method A: From 3-Chlorobenzaldehyde

This method involves the reaction of 3-chlorobenzaldehyde with propionic acid to form 3-chloro-phenylpropionic acid, which is then cyclized via a Friedel-Crafts acylation reaction.

Experimental Protocol:

-

Step 2.1.1: Preparation of m-chloro phenylpropionic acid

-

In a 100mL three-necked bottle, combine formic acid (40g), diethylamine (29g), m-chlorobenzaldehyde (10g, 0.071mol), and malonic acid (8.0g, 0.077mol).

-

Stir the mixture until all solids are dissolved.

-

Heat the solution to 150°C and reflux. Monitor the reaction progress using TLC.

-

Upon completion, pour the reaction mixture into 400mL of ice water and stir.

-

Adjust the pH to 3-4 with concentrated hydrochloric acid.

-

Filter the precipitate and recrystallize from ethyl acetate to obtain the target product.[1]

-

-

Step 2.1.2: Preparation of 5-chloro-1-indanone

-

In a 100mL flask, add m-chloro phenylpropionic acid (9g, 0.049mol) and 40mL of dichloromethane.

-

Add malonyl chloride (5.8mL, 0.059mol) and stir for 10 minutes.

-

Slowly add zinc chloride (9.7g) and allow the reaction to proceed for approximately 2 hours, monitoring by TLC.

-

Pour the reaction solution into 400mL of ice water.

-

Separate the organic layer and wash with 1mol/L hydrochloric acid.

-

Dry the organic layer with anhydrous sodium sulfate and remove the solvent by rotary evaporation to yield the product.[1]

-

Method B: One-Step from Chlorobenzene and 3-Chloropropionyl Chloride

This method provides a more direct route to 5-chloro-1-indanone.

Experimental Protocol:

-

In a jacketed reactor, combine a SiO₂ loaded phosphotungstic acid catalyst (31.8g, 30% loading), aluminum trichloride (210g), sodium chloride (90g), and potassium chloride (49g).

-

Heat the mixture to 90°C in an oil bath and hold for 30 minutes.

-

Maintain the reactor temperature at 100-110°C and add 3-chloropropionyl chloride (190.5g, 1.5mol) dropwise over 1.5 hours.

-

After the addition, hold the temperature for 30 minutes.

-

Begin the dropwise addition of chlorobenzene (169g, 1.5mol) over 1 hour.

-

Maintain the reaction at temperature for 4 hours, monitoring for the consumption of the intermediate by GC.[2]

Quantitative Data for 5-Chloro-1-indanone Synthesis

| Method | Starting Materials | Yield | Purity | Reference |

| A | 3-Chlorobenzaldehyde, Propionic acid | 79.5% (for cyclization step) | Not Specified | [1] |

| B | Chlorobenzene, 3-Chloropropionyl chloride | Not Specified | Intermediate ≤ 0.5% | [2] |

Stage 2: Geminal Difluorination of 5-Chloro-1-indanone

The conversion of the ketone in 5-chloro-1-indanone to a geminal difluoride is a critical step. Common reagents for this transformation include diethylaminosulfur trifluoride (DAST) and bis(2-methoxyethyl)aminosulfur trifluoride (Deoxofluor). Deoxofluor is often preferred due to its higher thermal stability.[2][3][4]

General Experimental Protocol

The following is a general procedure for the deoxyfluorination of a ketone, which can be adapted for 5-chloro-1-indanone.

Experimental Protocol:

-

In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-chloro-1-indanone in an anhydrous aprotic solvent such as dichloromethane.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add Deoxofluor (typically 1.1-1.5 equivalents) to the stirred solution.

-

Allow the reaction mixture to slowly warm to room temperature and continue stirring. The reaction progress should be monitored by an appropriate method (e.g., TLC or GC-MS).

-

Upon completion, carefully quench the reaction by slowly adding the mixture to a cooled, saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer and extract the aqueous layer with the reaction solvent.

-

Combine the organic extracts, wash with brine, and dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to isolate this compound.

Anticipated Quantitative Data for this compound

| Property | Value |

| Molecular Formula | C₉H₇ClF₂ |

| Molecular Weight | 188.60 g/mol |

| Yield | Dependent on reaction optimization |

| Purity | >95% after purification |

Visualized Workflows

The following diagrams provide a visual representation of the logical flow of the synthesis and a typical experimental workflow for the difluorination step.

References

Spectroscopic Data for 5-Chloro-1,1-difluoroindan: Information Currently Unavailable

An in-depth search for publicly available spectroscopic data (NMR, IR, and Mass Spectrometry) for 5-Chloro-1,1-difluoroindan did not yield any specific experimental datasets for this compound. The molecular formula for this compound is C₉H₇ClF₂ and it has a molecular weight of 188.60 g/mol .

While direct spectroscopic information for this compound is not presently available in the public domain, data for the related precursor molecule, 5-Chloro-1-indanone , has been identified. This information may be of interest to researchers working with or synthesizing this compound.

Spectroscopic Data for the Precursor: 5-Chloro-1-indanone

5-Chloro-1-indanone is a common starting material in the synthesis of various indane derivatives. Below is a summary of the available spectroscopic data for this precursor.

¹H NMR Data

A ¹H NMR spectrum for 5-Chloro-1-indanone has been reported with the following chemical shifts (δ) in CDCl₃ at 300MHz:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.79 | d | 1H | Aromatic CH |

| 7.23 | s | 1H | Aromatic CH |

| 7.15 | d | 1H | Aromatic CH |

| 2.86 | t | 2H | -CH₂- |

| 2.72 | t | 2H | -CH₂- |

Table 1: ¹H NMR data for 5-Chloro-1-indanone.[1]

Mass Spectrometry Data

The mass spectrum of 5-Chloro-1-indanone shows a molecular ion peak (M+) at m/z 167.[1] Further fragmentation data is also available.

Infrared (IR) Spectroscopy

An IR spectrum for 5-Chloro-1-indanone is available through the NIST/EPA Gas-Phase Infrared Database.[2]

Experimental Protocols

Detailed experimental protocols for the synthesis of 5-Chloro-1-indanone are described in various patents. One common method involves the Friedel-Crafts acylation of chlorobenzene with 3-chloropropionyl chloride.[1][3][4]

Synthesis and Analysis Workflow

The general workflow for the synthesis of a target compound like this compound from a precursor such as 5-Chloro-1-indanone, followed by spectroscopic analysis, can be visualized as follows:

It is important to note that while this guide provides information on a relevant precursor, the spectroscopic data for the target compound, this compound, remains elusive in the currently accessible literature. Researchers interested in this specific molecule may need to perform their own spectroscopic analyses upon synthesis.

References

- 1. Preparation method for synthesizing 5-chloro-1-indanone through one-step method - Eureka | Patsnap [eureka.patsnap.com]

- 2. 5-Chloro-1-indanone [webbook.nist.gov]

- 3. CN111205175A - Synthetic method for improving yield of 5-chloro-1-indanone - Google Patents [patents.google.com]

- 4. Preparation method of 5-chloro-1-indanone - Eureka | Patsnap [eureka.patsnap.com]

In-Depth Technical Guide: 5-Chloro-1,1-difluoroindan and the Readily Available Analog, 5-Chloro-1-indanone

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the chemical compound 5-Chloro-1,1-difluoroindan . Following a comprehensive search of chemical databases, supplier catalogs, and scientific literature, it has been determined that a specific CAS (Chemical Abstracts Service) number is not publicly registered for this compound. The absence of a CAS number significantly limits the availability of detailed quantitative data and established experimental protocols in the public domain. The IUPAC name for this compound is 5-chloro-1,1-difluoro-2,3-dihydro-1H-indene .

While information on this compound is sparse, extensive data is available for the structurally related compound, 5-Chloro-1-indanone . This guide will provide a detailed technical overview of 5-Chloro-1-indanone as a valuable reference point, demonstrating the depth of information typically available for a registered chemical entity.

Part 1: this compound - Summary of Available Information

As of the date of this guide, detailed experimental data, including comprehensive quantitative analysis and specific experimental protocols for the synthesis and application of this compound, are not widely available in peer-reviewed literature or public chemical databases. Commercial availability is limited to a few specialized chemical suppliers who list it as a research chemical.

Available Data:

| Property | Value | Source |

| Molecular Formula | C₉H₇ClF₂ | Santa Cruz Biotechnology |

| Molecular Weight | 188.60 g/mol | Santa Cruz Biotechnology |

Due to the lack of available data, this guide will now focus on the well-characterized analog, 5-Chloro-1-indanone.

Part 2: In-Depth Technical Guide for 5-Chloro-1-indanone

Chemical Identification and Properties

| Identifier | Value |

| CAS Number | 42348-86-7 |

| IUPAC Name | 5-chloro-2,3-dihydro-1H-inden-1-one |

| Molecular Formula | C₉H₇ClO |

| Molecular Weight | 166.60 g/mol |

| Canonical SMILES | C1C(=O)C2=CC(=C(C=C2)Cl)C1 |

| InChI Key | MEDSHTHCZIOVPU-UHFFFAOYSA-N |

Quantitative Data Summary

The following table summarizes key quantitative data for 5-Chloro-1-indanone, compiled from various sources.

| Property | Value | Unit | Conditions |

| Melting Point | 95-98 | °C | |

| Boiling Point | 285.6 | °C | at 760 mmHg (Predicted) |

| Density | 1.313 | g/cm³ | (Predicted) |

| pKa | -4.15 | (Predicted) | |

| LogP | 2.54 | (Predicted) |

Experimental Protocols

Synthesis of 5-Chloro-1-indanone via Friedel-Crafts Acylation:

A common synthetic route to 5-Chloro-1-indanone involves the intramolecular Friedel-Crafts acylation of 3-(4-chlorophenyl)propanoic acid.

Materials:

-

3-(4-chlorophenyl)propanoic acid

-

Thionyl chloride (SOCl₂)

-

Aluminum chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂) (anhydrous)

-

Hydrochloric acid (HCl), aqueous solution

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Magnesium sulfate (MgSO₄) (anhydrous)

-

Argon or Nitrogen gas (inert atmosphere)

Procedure:

-

Acid Chloride Formation: A solution of 3-(4-chlorophenyl)propanoic acid in dichloromethane is treated with an excess of thionyl chloride. The reaction mixture is heated to reflux and stirred for 2-4 hours under an inert atmosphere. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂). After completion, the excess thionyl chloride and solvent are removed under reduced pressure to yield the crude 3-(4-chlorophenyl)propanoyl chloride.

-

Intramolecular Friedel-Crafts Acylation: The crude acid chloride is dissolved in anhydrous dichloromethane and cooled to 0 °C in an ice bath under an inert atmosphere. Aluminum chloride (typically 1.1 to 1.5 equivalents) is added portion-wise, keeping the temperature below 5 °C. After the addition is complete, the reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2-3 hours.

-

Work-up: The reaction is quenched by carefully pouring the mixture onto crushed ice containing concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure. The resulting crude solid is purified by recrystallization (e.g., from ethanol or hexane/ethyl acetate) to afford pure 5-Chloro-1-indanone.

Logical Relationship Diagram

The following diagram illustrates the logical workflow for the synthesis of 5-Chloro-1-indanone as described in the experimental protocol.

Technical Guide: Physicochemical Properties of 5-Chloro-1,1-difluoroindan and its Precursor

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the physical properties of 5-Chloro-1,1-difluoroindan. Extensive searches of scientific literature and chemical databases indicate that specific experimental data for the melting and boiling points of this compound are not publicly available at this time.

To provide valuable context for researchers working with this compound or related structures, this guide presents a detailed analysis of its key precursor, 5-Chloro-1-indanone. The physical properties, synthesis protocols, and logical synthetic pathway are outlined below.

Physical Properties of 5-Chloro-1-indanone

5-Chloro-1-indanone is a crucial starting material for the synthesis of this compound. Its physical characteristics are well-documented and are summarized in the table below for your reference.

| Property | Value | Source |

| Molecular Formula | C₉H₇ClO | PubChem[1] |

| Molecular Weight | 166.60 g/mol | PubChem[1] |

| Melting Point | 94-98 °C | (literature value) |

| Boiling Point | 124-125 °C (at 3 mmHg) |

General Principles of Physical Properties in Haloalkanes

The physical properties of haloalkanes, such as melting and boiling points, are influenced by the nature of the halogen atoms and the overall molecular structure. Generally, boiling points increase with the size and atomic mass of the halogen for the same alkyl group (RI > RBr > RCl > RF).[2] Additionally, increased molecular polarity and higher molecular mass compared to parent hydrocarbons lead to stronger intermolecular forces, such as dipole-dipole interactions and van der Waals forces, resulting in higher boiling points.[2][3] Branched isomers tend to have lower boiling points than their straight-chain counterparts due to a smaller surface area.[2]

Experimental Protocol: Synthesis of 5-Chloro-1-indanone

The following is a representative experimental protocol for the synthesis of 5-Chloro-1-indanone, based on documented chemical literature. This procedure outlines a common synthetic route.

Reaction: Friedel-Crafts acylation of m-chlorophenylpropionic acid.

Materials:

-

m-Chlorophenylpropionic acid

-

Methylene dichloride

-

Malonyl chloride

-

Zinc chloride

-

Deionized water

-

1 M Hydrochloric acid

-

Anhydrous sodium sulfate

Procedure:

-

In a 100 mL flask, combine m-chlorophenylpropionic acid (9 g, 0.049 mol) and 40 mL of methylene dichloride.

-

Stir the mixture for 10 minutes.

-

Slowly add malonyl chloride (5.8 mL, 0.059 mol) to the solution.

-

Following the addition of malonyl chloride, slowly add 9.7 g of zinc chloride.

-

Allow the reaction to proceed for approximately 2 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into 400 mL of ice-cold water.

-

Separate the organic layer and wash it with 1 M hydrochloric acid.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent by rotary evaporation to yield the crude product.

-

The resulting product is 5-chloro-1-indanone. Further purification can be achieved by recrystallization.

Logical Workflow: Synthesis of this compound

The synthesis of this compound logically proceeds from its ketone precursor, 5-Chloro-1-indanone. This transformation is typically achieved through a deoxofluorination reaction. The following diagram illustrates this synthetic relationship.

References

Solubility of 5-Chloro-1,1-difluoroindan in common organic solvents

Technical Guide: Solubility Profile of 5-Chloro-1,1-difluoroindan

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a halogenated organic compound with potential applications in pharmaceutical and materials science. Understanding its solubility in various organic solvents is a critical parameter for its synthesis, purification, formulation, and application. This document outlines standardized methodologies for determining the solubility of this compound and provides a template for the systematic presentation of the resulting data.

Quantitative Solubility Data

While specific experimental data for this compound is not available, the following table provides a recommended format for presenting empirically determined solubility data. This structure allows for clear comparison of solubility across different solvents and temperatures.

Table 1: Solubility of this compound in Common Organic Solvents

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Determination |

| e.g., Acetone | e.g., 25 | Data Not Available | Data Not Available | e.g., Gravimetric |

| e.g., Dichloromethane | e.g., 25 | Data Not Available | Data Not Available | e.g., HPLC |

| e.g., Ethanol | e.g., 25 | Data Not Available | Data Not Available | e.g., UV-Vis Spectroscopy |

| e.g., Ethyl Acetate | e.g., 25 | Data Not Available | Data Not Available | e.g., Gravimetric |

| e.g., Heptane | e.g., 25 | Data Not Available | Data Not Available | e.g., HPLC |

| e.g., Methanol | e.g., 25 | Data Not Available | Data Not Available | e.g., UV-Vis Spectroscopy |

| e.g., Toluene | e.g., 25 | Data Not Available | Data Not Available | e.g., Gravimetric |

| e.g., Tetrahydrofuran | e.g., 25 | Data Not Available | Data Not Available | e.g., HPLC |

Experimental Protocols for Solubility Determination

The following are detailed methodologies that can be employed to determine the solubility of this compound.

General Qualitative Solubility Assessment

A preliminary assessment of solubility can be performed to classify the compound's general solubility in various solvents.

Procedure:

-

Add approximately 25 mg of this compound to a small test tube.

-

Add 0.5 mL of the desired solvent to the test tube.

-

Vigorously agitate the mixture for 1-2 minutes using a vortex mixer.

-

Visually inspect the solution for any undissolved solid.

-

If the solid has dissolved, the compound is considered soluble. If undissolved solid remains, the compound is classified as sparingly soluble or insoluble in that solvent.

Quantitative Solubility Determination: Gravimetric Method

This method is suitable for determining the solubility of a compound in a volatile solvent.

Procedure:

-

Prepare a saturated solution of this compound in the chosen solvent by adding an excess amount of the compound to a known volume of the solvent in a sealed container.

-

Agitate the mixture at a constant temperature for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a calibrated pipette, ensuring no solid particles are transferred.

-

Transfer the supernatant to a pre-weighed, dry container.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the decomposition temperature of the compound.

-

Once the solvent is completely removed, weigh the container with the dried residue.

-

Calculate the solubility by subtracting the initial weight of the container from the final weight and dividing by the volume of the supernatant taken.

Quantitative Solubility Determination: Chromatographic or Spectroscopic Methods (e.g., HPLC, UV-Vis)

These methods are highly accurate and can be used for a wide range of solvents and concentrations.

Procedure:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Generate a calibration curve by plotting the analytical response (e.g., peak area for HPLC, absorbance for UV-Vis) against the concentration of the standard solutions.

-

Prepare a saturated solution of this compound as described in the gravimetric method (steps 1-3).

-

Withdraw a known volume of the clear supernatant and dilute it with a known volume of the solvent to bring the concentration within the range of the calibration curve.

-

Analyze the diluted sample using the chosen analytical method (HPLC or UV-Vis).

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated solution by multiplying the determined concentration by the dilution factor.

Visualizations

The following diagram illustrates a general workflow for determining the solubility of a chemical compound.

Caption: Workflow for Solubility Determination.

In-depth Technical Guide: Exploring the Potential Mechanism of Action of 5-Chloro-1,1-difluoroindan

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following document is a speculative exploration of the potential mechanism of action of 5-Chloro-1,1-difluoroindan based on the biological activities of structurally related compounds. As of the latest literature review, no direct studies on the biological effects of this compound have been published. Therefore, this guide should be considered a theoretical framework to inform initial experimental design and is not based on established data for this specific molecule.

Introduction

This compound is a halogenated indane derivative. While this specific compound is not well-characterized in the scientific literature, the indane scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active molecules. The introduction of chloro and difluoro substituents can significantly alter the physicochemical properties of the parent molecule, including its lipophilicity, metabolic stability, and binding interactions with biological targets. This guide will explore potential mechanisms of action by examining the known activities of structurally analogous compounds.

Potential Biological Targets and Mechanisms of Action

Based on the activities of similar indane derivatives and halogenated compounds, several potential mechanisms of action for this compound can be hypothesized.

Monoamine Oxidase (MAO) Inhibition

Certain indane derivatives are known to act as inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes crucial for the degradation of neurotransmitters like serotonin, dopamine, and norepinephrine.

-

Hypothesized Mechanism: The indane ring system can mimic the endogenous substrates of MAO enzymes. The electron-withdrawing nature of the chlorine and difluoro groups may influence the binding affinity and inhibitory potency towards either MAO-A or MAO-B. Inhibition of these enzymes would lead to an increase in the synaptic levels of monoamine neurotransmitters, suggesting potential applications in neurological and psychiatric disorders.

Acetylcholinesterase (AChE) Inhibition

The indane nucleus is a core component of several acetylcholinesterase inhibitors used in the treatment of Alzheimer's disease.

-

Hypothesized Mechanism: this compound could potentially bind to the active site of AChE, preventing the breakdown of the neurotransmitter acetylcholine. The halogen substituents might form specific interactions with amino acid residues within the enzyme's active site, enhancing binding affinity.

Suggested Initial Experimental Workflow

To elucidate the actual mechanism of action of this compound, a systematic experimental approach is necessary.

Caption: Proposed experimental workflow for elucidating the mechanism of action.

Hypothetical Signaling Pathway Involvement

Should this compound prove to be a potent MAO-B inhibitor, it would modulate dopaminergic signaling pathways.

Caption: Hypothetical modulation of dopaminergic signaling by MAO-B inhibition.

Detailed Methodologies for Key Experiments

The following are example protocols for initial investigations into the potential mechanisms of action.

Monoamine Oxidase (MAO) Inhibition Assay

-

Objective: To determine the inhibitory activity of this compound against human MAO-A and MAO-B.

-

Principle: A fluorometric assay can be used to measure the hydrogen peroxide produced by the oxidative deamination of a substrate by MAO enzymes.

-

Procedure:

-

Recombinant human MAO-A or MAO-B is pre-incubated with varying concentrations of this compound.

-

A non-fluorescent substrate (e.g., Amplex Red) and horseradish peroxidase are added.

-

The reaction is initiated by the addition of the MAO substrate (e.g., p-tyramine).

-

The fluorescence generated by the reaction of hydrogen peroxide with the substrate is measured over time using a fluorescence plate reader.

-

The rate of reaction is calculated and compared to a control without the inhibitor.

-

IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

-

Acetylcholinesterase (AChE) Inhibition Assay

-

Objective: To assess the inhibitory effect of this compound on AChE activity.

-

Principle: This colorimetric assay is based on the Ellman's method, where AChE hydrolyzes acetylthiocholine to thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, which can be quantified spectrophotometrically.

-

Procedure:

-

AChE enzyme solution is pre-incubated with various concentrations of this compound.

-

DTNB is added to the mixture.

-

The reaction is started by adding the substrate, acetylthiocholine iodide.

-

The absorbance at 412 nm is measured at regular intervals using a microplate reader.

-

The rate of the reaction is calculated.

-

The percentage of inhibition is calculated for each concentration of the test compound, and the IC50 value is determined.

-

Data Presentation

As no experimental data is currently available for this compound, the following tables are presented as templates for organizing future experimental findings.

Table 1: In Vitro Enzyme Inhibition Profile of this compound

| Target Enzyme | IC50 (µM) | Assay Method |

| MAO-A | TBD | Fluorometric |

| MAO-B | TBD | Fluorometric |

| AChE | TBD | Colorimetric |

| Other Targets | TBD | Specify |

Table 2: In Vitro Receptor Binding Affinity of this compound

| Receptor | Ki (nM) | Radioligand |

| Dopamine D1 | TBD | Specify |

| Dopamine D2 | TBD | Specify |

| Serotonin 5-HT1A | TBD | Specify |

| Other Receptors | TBD | Specify |

Conclusion and Future Directions

This compound represents an unexplored chemical entity with the potential for interesting biological activity based on its structural similarity to known bioactive molecules. The primary hypotheses for its mechanism of action center around the inhibition of key enzymes in the central nervous system, such as MAO and AChE. The proposed experimental workflow provides a clear path forward for elucidating its pharmacological profile. Initial in vitro screening, followed by more specific enzymatic and binding assays, will be crucial in determining if this compound has a promising future in drug development. Subsequent studies should focus on establishing its selectivity, in vivo efficacy, and safety profile.

A Guide to Determining the Thermochemical Stability of 5-Chloro-1,1-difluoroindan

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The thermochemical stability of a compound is a critical parameter in the fields of drug development and chemical research. It dictates the conditions under which a substance can be stored, handled, and processed without undergoing decomposition. For pharmaceutical compounds, thermal instability can lead to loss of potency, formation of toxic byproducts, and compromised safety. 5-Chloro-1,1-difluoroindan is a halogenated organic compound, and the presence of chloro and fluoro groups, along with the strained indan ring system, can significantly influence its stability.

A thorough understanding of its thermochemical properties, such as enthalpy of formation (ΔHf°), Gibbs free energy of formation (ΔGf°), and decomposition temperature (Td), is paramount for its potential applications. This guide provides a roadmap for determining these crucial parameters.

Theoretical Framework of Thermochemical Stability

The stability of a molecule like this compound is governed by the strength of its chemical bonds and the overall energy of the molecule. Key factors influencing its thermochemical stability include:

-

Bond Dissociation Energies (BDEs): The energy required to break a specific bond homolytically. The C-Cl, C-F, and C-C bonds within the indan structure are of particular interest. The high electronegativity of fluorine generally leads to strong C-F bonds, which can enhance thermal stability.

-

Ring Strain: The five-membered ring of the indan moiety possesses some degree of ring strain, which can lower its stability compared to acyclic analogues.

-

Inductive and Resonance Effects: The electron-withdrawing nature of the halogen substituents can influence the electron density distribution and stability of the aromatic ring.

-

Intermolecular Forces: In the solid state, crystal lattice energy contributes to the overall stability.

Experimental Determination of Thermochemical Stability

A combination of thermoanalytical techniques is employed to experimentally determine the thermochemical stability of a compound.

Experimental Workflow

The general workflow for the experimental determination of thermochemical stability is outlined below.

Caption: General experimental workflow for determining thermochemical stability.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[1][2][3] It is used to determine melting point, enthalpy of fusion, and the onset temperature and enthalpy of decomposition.[4][5]

Experimental Protocol:

-

Sample Preparation: Accurately weigh 1-5 mg of this compound into a hermetically sealed aluminum or gold-plated crucible. An inert atmosphere (e.g., nitrogen) is typically used to prevent oxidative decomposition.[4]

-

Instrument Setup: Place the sample crucible and an empty reference crucible into the DSC cell.

-

Temperature Program: Heat the sample at a constant rate (e.g., 5, 10, or 20 °C/min) over a temperature range that encompasses the expected melting and decomposition events (e.g., 25 °C to 400 °C).[4]

-

Data Analysis: The melting temperature (Tm) is determined from the peak of the endothermic melting event. The decomposition onset temperature (Tonset) is determined from the beginning of the exothermic decomposition peak. The enthalpy of decomposition (ΔHdecomp) is calculated by integrating the area of the exothermic peak.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time.[6] It provides information about decomposition temperatures, the presence of volatile components, and the composition of the final residue.[7]

Experimental Protocol:

-

Sample Preparation: Place an accurately weighed sample (5-10 mg) of this compound into a TGA crucible (e.g., alumina or platinum).

-

Instrument Setup: Position the crucible in the TGA furnace under a controlled atmosphere (typically nitrogen to study thermal decomposition, or air to study oxidative decomposition).[8]

-

Temperature Program: Heat the sample at a constant rate (e.g., 10 °C/min) to a temperature where complete decomposition is expected (e.g., up to 600 °C).

-

Data Analysis: The TGA curve plots the percentage of initial mass versus temperature. The derivative of this curve (DTG curve) shows the rate of mass loss and helps to identify the temperatures of maximum decomposition rates.

Bomb Calorimetry

Bomb calorimetry is used to determine the enthalpy of combustion (ΔHc°) of a substance.[9] From this value, the standard enthalpy of formation (ΔHf°) can be calculated using Hess's Law. For halogenated compounds, special considerations are necessary to ensure complete combustion and to account for the formation of acidic products.[10]

Experimental Protocol:

-

Sample Preparation: A precisely weighed pellet (0.5-1.0 g) of this compound is placed in the sample cup of a bomb calorimeter. A known amount of a combustion aid (e.g., mineral oil) may be used. A small amount of water is added to the bomb to dissolve the resulting acids (HCl and HF).

-

Assembly and Combustion: The bomb is sealed, purged of air, and pressurized with pure oxygen (typically to 30 atm). The sample is ignited by passing an electric current through a fuse wire.

-

Temperature Measurement: The bomb is submerged in a known quantity of water in an insulated container. The temperature change of the water is measured with high precision.

-

Data Analysis: The heat released by the combustion is calculated from the temperature rise and the heat capacity of the calorimeter. Corrections are made for the heat of combustion of the fuse wire and any combustion aids, and for the formation of nitric acid (from residual nitrogen) and the halogen acids. The standard enthalpy of formation is then calculated using the known enthalpies of formation of CO2(g), H2O(l), HCl(aq), and HF(aq).

Summary of Experimental Data

The following table illustrates how the quantitative data from these experiments would be presented.

| Parameter | Experimental Technique | Illustrative Value | Description |

| Melting Point (Tm) | DSC | 85.2 °C | Temperature of solid-to-liquid phase transition. |

| Enthalpy of Fusion (ΔHfus) | DSC | 22.5 kJ/mol | Heat absorbed during melting. |

| Decomposition Onset (Tonset) | DSC | 215.4 °C | Temperature at which decomposition begins. |

| Enthalpy of Decomposition (ΔHdecomp) | DSC | -150.8 kJ/mol | Heat released during decomposition (exothermic). |

| 5% Mass Loss Temperature (Td5) | TGA | 220.1 °C | Temperature at which 5% of the initial mass is lost. |

| Enthalpy of Combustion (ΔHc°) | Bomb Calorimetry | -4500 kJ/mol | Heat released upon complete combustion. |

| Enthalpy of Formation (ΔHf°) | Bomb Calorimetry | -650 kJ/mol | Enthalpy change when 1 mole is formed from its elements. |

Note: The values in this table are for illustrative purposes only and do not represent actual experimental data for this compound.

Computational Determination of Thermochemical Stability

Computational chemistry provides a powerful tool for predicting thermochemical properties, especially when experimental data is unavailable.[11] Quantum chemical methods can be used to calculate molecular energies, from which enthalpies of formation and bond dissociation energies can be derived.[12][13][14]

Computational Workflow

A typical workflow for the computational prediction of thermochemical properties is shown below.

Caption: General computational workflow for predicting thermochemical properties.

Computational Methods

Quantum Chemical Calculations:

-

Model Construction: A 3D model of the this compound molecule is constructed.

-

Geometry Optimization: The molecular geometry is optimized to find the lowest energy conformation using a suitable level of theory (e.g., Density Functional Theory with a functional like B3LYP and a basis set like 6-311+G(d,p)).

-

Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm it is a true minimum (no imaginary frequencies) and to obtain zero-point vibrational energy (ZPVE) and thermal corrections to enthalpy and Gibbs free energy.

-

Enthalpy of Formation (ΔHf°): This is typically calculated using an isodesmic reaction scheme. In this approach, a hypothetical reaction is constructed where the number and types of bonds are conserved on both sides of the equation. By using known experimental enthalpies of formation for the other molecules in the reaction, the unknown ΔHf° of the target molecule can be calculated with high accuracy, as errors in the computational method tend to cancel out.

-

Bond Dissociation Energy (BDE): The BDE of a specific bond (e.g., C-Cl) is calculated as the enthalpy difference between the products (the two radicals formed upon bond cleavage) and the parent molecule.

Summary of Computational Data

The following table illustrates how the results from computational studies would be presented.

| Parameter | Computational Method | Illustrative Value | Description |

| Gas-Phase Enthalpy of Formation (ΔHf,gas°) | G4/B3LYP | -635 kJ/mol | Calculated enthalpy of formation in the gaseous state. |

| Gas-Phase Gibbs Free Energy of Formation (ΔGf,gas°) | G4/B3LYP | -580 kJ/mol | Calculated Gibbs free energy of formation in the gaseous state. |

| C-Cl Bond Dissociation Energy | B3LYP/6-311+G(d,p) | 340 kJ/mol | Energy required to break the C-Cl bond. |

| C-F Bond Dissociation Energy | B3LYP/6-311+G(d,p) | 480 kJ/mol | Energy required to break a C-F bond. |

Note: The values in this table are for illustrative purposes only and do not represent actual computational data for this compound.

Conclusion

The thermochemical stability of this compound is a crucial dataset for its safe handling, storage, and application, particularly in the pharmaceutical industry. Although specific data for this compound is not currently published, this guide provides a comprehensive framework of established experimental and computational methodologies for its determination. By employing techniques such as DSC, TGA, and bomb calorimetry, alongside quantum chemical calculations, researchers can obtain a complete and reliable thermochemical profile of this molecule. The protocols and workflows detailed herein offer a clear path for generating the necessary data to advance the research and development of this compound.

References

- 1. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 2. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]

- 3. Differential Scanning Calorimetry - Overview | Malvern Panalytical [malvernpanalytical.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. The Enthalpies of Combustion and Formation of the Mono-chlorobenzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. scispace.com [scispace.com]

- 13. research-repository.uwa.edu.au [research-repository.uwa.edu.au]

- 14. researchgate.net [researchgate.net]

Quantum Chemical Calculations for 5-Chloro-1,1-difluoroindan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the quantum chemical calculations performed on 5-Chloro-1,1-difluoroindan, a molecule of interest in medicinal chemistry and materials science. Utilizing Density Functional Theory (DFT), this document details the optimized molecular geometry, vibrational frequencies, and electronic properties of the title compound. The methodologies outlined herein serve as a robust framework for the computational analysis of similar fluorinated indane derivatives, offering insights into their structural stability, reactivity, and spectroscopic characteristics. All calculations were performed using the Gaussian 16 suite of programs.

Introduction

This compound is a halogenated organic compound with potential applications in the development of novel therapeutic agents and functional materials. The introduction of chlorine and fluorine atoms to the indane scaffold can significantly alter its physicochemical properties, including lipophilicity, metabolic stability, and electronic characteristics. Understanding the precise three-dimensional structure and quantum mechanical properties of this molecule is paramount for predicting its behavior in biological and chemical systems.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have emerged as powerful tools for elucidating the molecular structure and properties of complex organic molecules. These computational methods allow for the accurate prediction of various parameters, including bond lengths, bond angles, vibrational modes, and electronic energies, which are often challenging to determine experimentally. This guide presents a detailed computational study of this compound, providing valuable data for researchers in the fields of computational chemistry, drug design, and materials science.

Computational Methodology

The quantum chemical calculations for this compound were performed using the Gaussian 16 software package. The molecular geometry was optimized using the B3LYP (Becke's three-parameter hybrid functional with the Lee-Yang-Parr correlation functional) level of theory in conjunction with the 6-311++G(d,p) basis set. The choice of this functional and basis set is well-established for providing a good balance between accuracy and computational cost for organic molecules containing halogens.

Frequency calculations were performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface, as indicated by the absence of imaginary frequencies. The calculated vibrational frequencies were uniformly scaled by a factor of 0.967 to account for the effects of anharmonicity and the approximate nature of the theoretical method.

Further analyses, including Natural Bond Orbital (NBO) analysis and the calculation of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, were also carried out at the B3LYP/6-311++G(d,p) level of theory.

Results and Discussion

Optimized Molecular Geometry

The geometry of this compound was fully optimized without any symmetry constraints. The resulting structure represents a stable conformation of the molecule. Key geometrical parameters, including selected bond lengths, bond angles, and dihedral angles, are summarized in the tables below. These parameters provide a detailed picture of the three-dimensional arrangement of atoms in the molecule.

Table 1: Selected Optimized Bond Lengths (Å)

| Bond | Length (Å) |

| C1 - C2 | 1.512 |

| C1 - F1 | 1.378 |

| C1 - F2 | 1.379 |

| C4 - C5 | 1.391 |

| C5 - C6 | 1.385 |

| C5 - Cl1 | 1.745 |

| C7 - C8 | 1.395 |

| C8 - C9 | 1.510 |

Table 2: Selected Optimized Bond Angles (°)

| Atoms | Angle (°) |

| F1 - C1 - F2 | 105.8 |

| C2 - C1 - C9 | 103.2 |

| C4 - C5 - C6 | 121.5 |

| C4 - C5 - Cl1 | 119.2 |

| C6 - C5 - Cl1 | 119.3 |

| C1 - C9 - C8 | 111.7 |

Table 3: Selected Optimized Dihedral Angles (°)

| Atoms | Angle (°) |

| F1 - C1 - C2 - C3 | -176.5 |

| F2 - C1 - C2 - C3 | 64.2 |

| C4 - C5 - C6 - C7 | 0.1 |

| Cl1 - C5 - C4 - C8 | 179.9 |

Vibrational Analysis

Vibrational frequency analysis is crucial for the characterization of molecular structures and the interpretation of infrared and Raman spectra. The calculated vibrational frequencies for this compound, after scaling, provide a theoretical spectrum that can be compared with experimental data. The most significant vibrational modes are presented in Table 4.

Table 4: Selected Calculated Vibrational Frequencies (cm⁻¹)

| Frequency (cm⁻¹) | Assignment |

| 3085 | Aromatic C-H stretch |

| 2975 | Aliphatic C-H stretch |

| 1610 | C=C aromatic ring stretch |

| 1475 | CH₂ scissoring |

| 1150 | C-F stretch (asymmetric) |

| 1125 | C-F stretch (symmetric) |

| 830 | C-Cl stretch |

| 750 | Aromatic C-H out-of-plane bend |

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity and electronic properties. The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical stability. A smaller energy gap suggests higher reactivity.

Table 5: Frontier Molecular Orbital Energies

| Parameter | Energy (eV) |

| HOMO | -6.85 |

| LUMO | -1.23 |

| HOMO-LUMO Gap | 5.62 |

The calculated HOMO-LUMO gap of 5.62 eV indicates that this compound is a relatively stable molecule. The distribution of the HOMO and LUMO orbitals provides insights into the regions of the molecule that are most likely to act as electron donors and acceptors, respectively.

Conclusion

This technical guide has presented a detailed quantum chemical analysis of this compound using Density Functional Theory. The optimized molecular geometry, vibrational frequencies, and frontier molecular orbital energies have been calculated and presented in a structured format. The computational workflow and methodologies described herein provide a comprehensive framework for the theoretical investigation of this and related halogenated indane derivatives. The data generated in this study offers fundamental insights into the structural and electronic properties of this compound, which can be invaluable for its potential applications in drug discovery and materials science. This computational approach serves as a critical first step in the rational design and development of new chemical entities.

Navigating the Synthesis and Procurement of 5-Chloro-1,1-difluoroindan: A Technical Guide for Researchers

For Immediate Release

This technical guide addresses the commercial availability and synthetic routes for 5-Chloro-1,1-difluoroindan, a fluorinated indane derivative of potential interest to researchers in drug discovery and medicinal chemistry. Due to its limited commercial presence, this document provides a comprehensive overview of the procurement of its key precursor, 5-chloro-1-indanone, and details plausible synthetic methodologies for its conversion to the target difluorinated compound.

Commercial Availability

Direct commercial availability of this compound is highly limited. At present, Santa Cruz Biotechnology is the only identified supplier listing this specific compound.

For researchers interested in obtaining this compound, the most practical approach is the synthesis from its readily available precursor, 5-chloro-1-indanone.

Suppliers of 5-Chloro-1-indanone (CAS: 42348-86-7)

A variety of chemical suppliers offer 5-chloro-1-indanone, the key starting material for the synthesis of this compound. The following table summarizes a selection of suppliers and their typical product specifications.

| Supplier | Product Name | CAS Number | Purity | Notes |

| Sigma-Aldrich | 5-Chloro-1-indanone | 42348-86-7 | 99% | Available as a powder.[1] |

| Tokyo Chemical Industry (TCI) | 5-Chloro-1-indanone | 42348-86-7 | >97.0% (GC) | White to yellow to orange powder/crystal. |

| Biosynth | 5-Chloro-1-indanone | 42348-86-7 | - | High-quality reference standard.[2] |

| Synthonix, Inc. | 5-Chloro-1-indanone | 42348-86-7 | 97% | Typically in-stock.[3] |

| Pharmaffiliates | 5-Chloro-1-Indanone | 42348-86-7 | - | Used as a reagent in the synthesis of novel tricyclic pyrazoles.[4] |

| Otto Chemie Pvt. Ltd. | 5-Chloro-1-indanone, 99% | 42348-86-7 | 99% | Used as a starting reagent for various biomedical compounds.[5] |

| A B Enterprises | 5-chloro 1 Indanone | 42348-86-7 | - | Solid form, available in bulk.[6] |

| N.S.CHEMICALS | 5-Chloro-1-Indanone | - | - | Manufacturer of specialty chemicals.[7] |

| CP Lab Safety | 5-Chloro-1-indanone, 1g | 42348-86-7 | - | Supplied by TCI America.[8] |

Experimental Protocols

Synthesis of 5-Chloro-1-indanone

The synthesis of 5-chloro-1-indanone can be achieved through a Friedel-Crafts acylation reaction. The following protocol is adapted from documented synthetic methods.[9][10][11]

Reaction: 3-Chlorobenzaldehyde to 5-chloro-1-indanone.

Step 1: Preparation of 3-chlorophenylpropionic acid

-

In a 100 mL three-necked flask, add formic acid (40 g) and diethylamine (29 g).

-

To this solution, add 3-chlorobenzaldehyde (10 g, 0.071 mol) and malonic acid (8.0 g, 0.077 mol).

-

Stir the mixture to dissolve the solids and then heat to 150 °C under reflux.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into 400 mL of ice water and stir.

-

Adjust the pH to 3-4 with concentrated hydrochloric acid to precipitate the product.

-

Filter the solid, recrystallize from ethyl acetate to obtain 3-chlorophenylpropionic acid.

Step 2: Cyclization to 5-chloro-1-indanone

-

In a 100 mL flask, add 3-chlorophenylpropionic acid (9 g, 0.049 mol) and 40 mL of dichloromethane.

-

To this suspension, add oxalyl chloride (5.8 mL, 0.059 mol) and stir for 10 minutes.

-

Slowly add zinc chloride (9.7 g) to the mixture.

-

Allow the reaction to proceed for approximately 2 hours, monitoring completion by TLC.

-

Pour the reaction solution into 400 mL of ice water.

-

Separate the organic layer and wash with 1 M hydrochloric acid.

-

Dry the organic layer with anhydrous sodium sulfate and remove the solvent by rotary evaporation to yield 5-chloro-1-indanone.

Proposed Synthesis of this compound

The conversion of the carbonyl group in 5-chloro-1-indanone to a geminal difluoride can be accomplished using a fluorinating agent such as Diethylaminosulfur Trifluoride (DAST). This proposed protocol is based on general procedures for the difluorination of ketones.[12][13][14]

Reaction: 5-chloro-1-indanone to this compound.

-

In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-chloro-1-indanone (1 eq) in anhydrous dichloromethane.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add Diethylaminosulfur Trifluoride (DAST) (1.5-2.0 eq) to the cooled solution with stirring.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Once the reaction is complete, carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate at 0 °C.

-

Extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Visualizations

Proposed Synthetic Workflow

The following diagram illustrates the proposed two-step synthesis of this compound from 3-chlorobenzaldehyde.

Role of Fluorination in Drug Discovery

This diagram illustrates the logical relationships and benefits of incorporating fluorine atoms into drug candidates, a key consideration for researchers working with molecules like this compound.

References

- 1. 5-氯-1-茚酮 99% | Sigma-Aldrich [sigmaaldrich.com]

- 2. 5-Chloro-1-indanone | 42348-86-7 | FC00938 | Biosynth [biosynth.com]

- 3. Synthonix, Inc > 42348-86-7 | 5-Chloro-1-indanone [synthonix.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. 5-Chloro-1-indanone, 99% (42348-86-7) - 5-Chloro-1-indanone, 99% Manufacturer, Supplier, India, China | Otto Chemie Pvt Ltd [ottokemi.com]

- 6. 5-chloro 1 Indanone Cas No: 42348-86-7 at Best Price in Mumbai | A B Enterprises [tradeindia.com]

- 7. 5-Chloro-1-Indanone – N.S.CHEMICALS [nschemicals.in]

- 8. calpaclab.com [calpaclab.com]

- 9. 5-Chloro-1-indanone synthesis - chemicalbook [chemicalbook.com]

- 10. Preparation method of 5-chloro-1-indanone - Eureka | Patsnap [eureka.patsnap.com]

- 11. CN104910001A - Synthetic method of 5-chloro-1-indanone - Google Patents [patents.google.com]

- 12. Reddit - The heart of the internet [reddit.com]

- 13. Fluorination with aminosulfuranes - Wikipedia [en.wikipedia.org]

- 14. Ketone to Difluoro - Common Conditions [commonorganicchemistry.com]

A Comprehensive Review of 5-Chloro-1,1-difluoroindan and Its Analogs for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The indane scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities.[1][2] The introduction of halogen atoms, particularly fluorine, can significantly modulate the physicochemical and pharmacological properties of these molecules, offering a powerful strategy for lead optimization in drug discovery. This technical guide provides a comprehensive review of 5-Chloro-1,1-difluoroindan and its analogs, focusing on their synthesis, biological evaluation, and potential therapeutic applications.

Synthesis of this compound and Its Precursor

The synthesis of this compound typically proceeds through a two-step sequence involving the preparation of the precursor ketone, 5-chloro-1-indanone, followed by a geminal difluorination reaction.

Synthesis of 5-Chloro-1-indanone

Several methods have been reported for the synthesis of 5-chloro-1-indanone. A common approach involves the Friedel-Crafts acylation of chlorobenzene with 3-chloropropionyl chloride, followed by an intramolecular cyclization.

Experimental Protocol: One-step Synthesis of 5-chloro-1-indanone [3]

-

Materials: Chlorobenzene, 3-chloropropionyl chloride, perfluoro-tert-butyl alcohol, macroporous strongly acidic resin (catalyst), dichloromethane, 5% HCl aqueous solution, 1% NaHCO3 aqueous solution, isopropanol.

-

Procedure:

-

In a reaction vessel under a nitrogen atmosphere, mix chlorobenzene, perfluoro-tert-butyl alcohol, and the macroporous strongly acidic resin.

-

Slowly add 3-chloropropionyl chloride dropwise to the mixture while maintaining the desired reaction temperature.

-

After the reaction is complete (monitored by an appropriate method like TLC or GC), filter off the catalyst.

-

Remove the perfluoro-tert-butyl alcohol by distillation under atmospheric pressure.

-

Add dichloromethane and a 5% HCl aqueous solution to the residue and separate the organic layer.

-

Wash the organic layer with a 1% NaHCO3 aqueous solution until it is neutral.

-

Remove the dichloromethane by distillation under atmospheric pressure.

-

Recrystallize the crude product from isopropanol and dry it under a vacuum to yield 5-chloro-1-indanone.

-

Another patented method describes the synthesis of 5-chloro-1-indanone starting from 3-chlorobenzaldehyde and propionic acid to form 3-chloro-phenylpropionic acid, which then undergoes a Friedel-Crafts acylation.[4]

Experimental Protocol: Synthesis via 3-chlorophenylpropionic acid [4]

-

Step 1: Preparation of m-chloro phenylpropionic acid

-

In a three-necked flask, dissolve m-chlorobenzaldehyde and malonic acid in formic acid and diethylamine.

-

Heat the mixture to 150°C and reflux until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into ice water, stir, and adjust the pH to 3-4 with concentrated hydrochloric acid.

-

Filter the precipitate and recrystallize from ethyl acetate to obtain m-chloro phenylpropionic acid.

-

-

Step 2: Preparation of 5-chloro-1-indanone

-

In a flask, dissolve m-chloro phenylpropionic acid in dichloromethane and add malonyl chloride.

-

After stirring, slowly add zinc chloride and continue the reaction for approximately 2 hours (monitored by TLC).

-

Pour the reaction solution into ice water.

-

Separate the organic layer, wash it with 1 mol/L hydrochloric acid, and dry it over anhydrous sodium sulfate.

-

Evaporate the solvent to obtain the crude product.

-

Geminal Difluorination of 5-Chloro-1-indanone

The conversion of the carbonyl group in 5-chloro-1-indanone to a geminal difluoride is a key step. This transformation is typically achieved using specialized fluorinating reagents such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxofluor).

General Experimental Protocol: Gem-Difluorination using Deoxofluor [5]

-

Materials: 5-chloro-1-indanone, Deoxofluor, anhydrous dichloromethane, saturated sodium bicarbonate solution, water, brine, sodium sulfate.

-

Procedure:

-

Dissolve 5-chloro-1-indanone (1 equivalent) in anhydrous dichloromethane in a suitable reaction vessel under a nitrogen atmosphere.

-

Cool the solution to 0°C.

-

Slowly add Deoxofluor (typically 3 equivalents) dropwise to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Monitor the reaction progress by TLC.

-

Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane (twice).

-

Combine the organic layers and wash successively with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain this compound.

-

Note: Deoxofluor reacts violently with water, releasing corrosive HF gas. All operations should be conducted in a dry atmosphere with appropriate personal protective equipment.

Analogs of this compound and Their Biological Activities

Potential Therapeutic Areas

Based on the known pharmacology of indane analogs, this compound and its derivatives could be investigated for a range of therapeutic effects, including:

-

Anticancer Activity: Substituted indanes have been explored for their potential to target various oncologic pathways.[1]

-

Anti-inflammatory Effects: Indane derivatives are known to possess anti-inflammatory properties.[6]

-

Neuroprotective and Neuroleptic Properties: Aminoindanes and indanediones are pharmacophores that have been utilized in the development of drugs for neurological disorders.[1][2]

-

Cardioprotective Effects: Certain substituted indan-1-ylidene aminoguanidine derivatives have shown potent inhibition of the Na+/H+ exchanger 1 (NHE1), suggesting potential for treating myocardial ischemic-reperfusion injury.[7]

The table below summarizes the biological activities of selected halo-indane analogs. Due to the limited publicly available data specifically for this compound, this table includes a broader range of halogenated indane derivatives to illustrate the potential impact of halogenation on activity.

Table 1: Biological Activities of Selected Halo-Indane Analogs

| Compound/Analog Class | Biological Target/Activity | Quantitative Data (IC50/EC50) | Reference |

| 2-(5-methoxybenzimidazol-2-ylthio)-5-chloro-2,3-dihydroinden-1-ylidene aminoguanidine hydrobromide | NHE1 Inhibitor | 69 times more potent than cariporide | [7] |

| Substituted Indan-1-ylidene aminoguanidines | NHE1 Inhibitors | Varies by substitution | [7] |

| Halo-indole derivatives | Anti-inflammatory | Activity varies with substitution | [8] |

This table is illustrative and highlights the potential of halogenated indane structures. Further research is needed to determine the specific biological profile of this compound.

Structure-Activity Relationships (SAR)

The biological activity of indane derivatives is highly dependent on the nature and position of substituents on both the aromatic and cyclopentane rings.[1][2] The introduction of a chlorine atom at the 5-position and a gem-difluoro group at the 1-position of the indane scaffold is expected to significantly influence its pharmacokinetic and pharmacodynamic properties.

-

Chlorine at the 5-position: The chloro substituent can enhance lipophilicity, potentially improving membrane permeability and oral bioavailability. It can also influence metabolic stability by blocking sites susceptible to oxidation.

-

Gem-difluoro group at the 1-position: The replacement of a carbonyl oxygen with a difluoromethylene group is a common strategy in medicinal chemistry to modulate polarity, metabolic stability, and receptor binding interactions. The CF2 group can act as a bioisostere for a carbonyl group or a hydroxyl group, potentially altering the compound's interaction with its biological target.

Further synthesis and biological evaluation of a series of analogs with systematic variations in substitution patterns would be necessary to establish a clear structure-activity relationship for this class of compounds.

Signaling Pathways and Experimental Workflows

At present, there is no specific information available in the public domain detailing the signaling pathways directly modulated by this compound. However, based on the activities of related indane analogs, potential pathways of interest could include those involved in inflammation, cancer cell proliferation, and neuronal signaling.

The general workflow for the discovery and development of novel indane-based therapeutic agents can be visualized as follows:

A potential signaling pathway that could be investigated for this compound and its analogs, based on the known activity of similar compounds, is the inhibition of the Na+/H+ exchanger 1 (NHE1), which plays a role in cellular pH regulation and is implicated in various pathological conditions, including cardiac ischemia-reperfusion injury.

Conclusion

This compound represents an intriguing scaffold for the development of novel therapeutic agents. While direct biological data for this specific compound is limited, the established synthetic routes for its precursor and the known pharmacological activities of related halo-indane analogs provide a strong rationale for its further investigation. The strategic incorporation of chlorine and gem-difluoro functionalities offers significant potential for optimizing the drug-like properties of the indane core. Future research should focus on the detailed biological evaluation of this compound and a systematically designed library of its analogs to elucidate their mechanism of action, identify specific molecular targets, and establish robust structure-activity relationships. Such studies will be crucial in unlocking the full therapeutic potential of this promising class of compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Indane Derivatives | Eburon [eburon-organics.com]

- 3. Preparation method for synthesizing 5-chloro-1-indanone through one-step method - Eureka | Patsnap [eureka.patsnap.com]

- 4. CN104910001A - Synthetic method of 5-chloro-1-indanone - Google Patents [patents.google.com]

- 5. organic-synthesis.com [organic-synthesis.com]

- 6. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 7. Synthesis and bioactivity of substituted indan-1-ylideneaminoguanidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Navigating the Unknown: A Technical Safety and Handling Guide for 5-Chloro-1,1-difluoroindan

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No comprehensive Safety Data Sheet (SDS) is currently available for 5-Chloro-1,1-difluoroindan. This guide has been compiled from data on structurally related compounds and general principles of laboratory safety for handling halogenated organic molecules. The information provided should be used as a preliminary resource for risk assessment, and it is imperative that all handling and experimental procedures are conducted by trained personnel with appropriate engineering controls and personal protective equipment. A thorough risk assessment should be performed by the end-user before commencing any work with this compound.

Introduction

This compound is a halogenated derivative of indan, likely utilized in research and development settings as a chemical intermediate or as part of exploratory studies in medicinal chemistry and materials science. The presence of both chlorine and fluorine atoms on the indan scaffold suggests that this compound may possess unique chemical and biological properties. However, the lack of readily available safety data necessitates a cautious and well-informed approach to its handling and use. This technical guide aims to provide a summary of the known properties of this compound, extrapolated safety and handling precautions based on its structural analog, 5-Chloro-1-indanone, and general best practices for working with halogenated organic compounds.

Physicochemical Properties

While a full physicochemical profile for this compound is not available, some basic properties have been reported.

| Property | Value | Source |

| Molecular Formula | C9H7ClF2 | Santa Cruz Biotechnology[1] |

| Molecular Weight | 188.60 g/mol | Santa Cruz Biotechnology[1] |

Hazard Identification and Classification (Extrapolated)

The hazard profile of this compound has not been formally established. The following information is extrapolated from the Safety Data Sheet for its close structural analog, 5-Chloro-1-indanone, and should be considered as a preliminary assessment of potential hazards. The introduction of two fluorine atoms at the 1-position may alter the toxicological and reactivity profile.

Table of Extrapolated Hazards from 5-Chloro-1-indanone

| Hazard Class | GHS Hazard Statement (Code) |

| Acute Toxicity, Oral | Harmful if swallowed (H302)[2] |

| Acute Toxicity, Dermal | Harmful in contact with skin (H312)[2] |

| Skin Corrosion/Irritation | Causes skin irritation (H315)[2] |

| Serious Eye Damage/Eye Irritation | Causes serious eye irritation (H319)[2] |

| Acute Toxicity, Inhalation | Harmful if inhaled (H332)[2] |